3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research for its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, which play a crucial role in various biological processes.
Biochemical And Physiological Effects
3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to have several biochemical and physiological effects. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. Additionally, it has been studied for its potential neuroprotective effects and its ability to modulate the immune system.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride in lab experiments is its unique properties, which make it a versatile compound for various applications. However, it can be challenging to handle due to its complex synthesis process and the need for careful handling of the reagents.
Future Directions
There are several future directions for research on 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride. One potential area of research is the development of new synthetic methods for the compound, which could make it more accessible for various applications. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in various fields, including drug discovery, material science, and agriculture.
Conclusion:
In conclusion, 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a unique compound with potential applications in various fields. Its unique properties make it a versatile compound for various applications, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride involves several steps, including the reaction of 3-amino-4-chloro-5-methylisoxazole with hydrazine hydrate, followed by the reaction with triethyl orthoformate and finally, the reaction with thionyl chloride. The overall process is complex and requires careful handling of the reagents.
Scientific Research Applications
3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been extensively used in scientific research for its unique properties. It has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
properties
CAS RN |
134048-17-2 |
---|---|
Product Name |
3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Molecular Formula |
C4H3Cl2N3O2 |
Molecular Weight |
195.99 g/mol |
IUPAC Name |
3-chloro-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C4H3Cl2N3O2/c1-8-2(5)7-9(3(6)10)4(8)11/h1H3 |
InChI Key |
LZYMRGHWCXJZOX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=O)C(=O)Cl)Cl |
Canonical SMILES |
CN1C(=NN(C1=O)C(=O)Cl)Cl |
synonyms |
1H-1,2,4-Triazole-1-carbonylchloride,3-chloro-4,5-dihydro-4-methyl-5-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.